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molecular formula C5H5F4NO B8442414 3-(Fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

3-(Fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

Cat. No. B8442414
M. Wt: 171.09 g/mol
InChI Key: JSIYVOQHMIZJEK-UHFFFAOYSA-N
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Patent
US09067926B2

Procedure details

To a solution of crude (5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)methanol (7.0 g, 41.4 mmol) in dichloromethane (140 ml) was added at −78° C. morpholinosulfur trifluoride (7.98 g, 45.5 mmol) and stirring was continued at −78° C. for 15 min, at 0° C. for 1 h and at 22° C. for 30 min. The solution was treated with cold aqueous NaHCO3, the organic layer was dried, evaporated (70 mbar/40° C.) and the residue was distilled from bulb to bulb at 100° C./0.8 mbar to give 3-(fluoromethyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (2.54 g) as a pale yellow liquid. MS: m/z=171 [M]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH:3]1[O:7][N:6]=[C:5]([CH2:8]O)[CH2:4]1.O1CCN(S(F)(F)[F:19])CC1.C([O-])(O)=O.[Na+]>ClCCl>[F:19][CH2:8][C:5]1[CH2:4][CH:3]([C:2]([F:11])([F:10])[F:1])[O:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC(C1CC(=NO1)CO)(F)F
Name
Quantity
7.98 g
Type
reactant
Smiles
O1CCN(CC1)S(F)(F)F
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated (70 mbar/40° C.)
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled from bulb to bulb at 100° C./0.8 mbar

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCC1=NOC(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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